molecular formula C15H21NO3S B2814926 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide CAS No. 2097920-08-4

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide

Cat. No.: B2814926
CAS No.: 2097920-08-4
M. Wt: 295.4
InChI Key: AFBWGTMFHQVUNW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes an ethoxy group, a methylidenecyclohexyl group, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. This can be achieved through electrophilic aromatic substitution reactions, where benzene is sulfonated to introduce the sulfonamide group . The ethoxy group can be introduced via nucleophilic substitution reactions, while the methylidenecyclohexyl group can be added through a series of cyclization and alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethazine and sulfadiazine. These compounds share the sulfonamide functional group but differ in their additional substituents and overall structure .

Uniqueness

What sets 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide apart is its unique combination of an ethoxy group, a methylidenecyclohexyl group, and a benzene sulfonamide group.

Properties

IUPAC Name

2-ethoxy-N-(4-methylidenecyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-14-6-4-5-7-15(14)20(17,18)16-13-10-8-12(2)9-11-13/h4-7,13,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBWGTMFHQVUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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